L-Phenylalanine, N-benzoyl-2-chloro-

Description

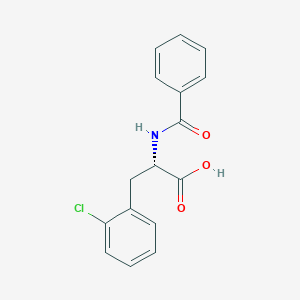

L-Phenylalanine, N-benzoyl-2-chloro- is a chemically modified derivative of L-phenylalanine, featuring a benzoyl group attached to the amino group and a chlorine atom at the 2-position of the phenyl ring. This structural modification alters its biochemical reactivity, solubility, and interactions with enzymes compared to unmodified L-phenylalanine. While the parent compound, L-phenylalanine, is a key aromatic amino acid involved in protein synthesis and secondary metabolite production (e.g., volatiles, lignin), the addition of the benzoyl and chloro groups likely redirects its metabolic fate. Such modifications may influence its role as a precursor in biosynthetic pathways or its inhibitory effects on enzymatic processes .

Properties

Molecular Formula |

C16H14ClNO3 |

|---|---|

Molecular Weight |

303.74 g/mol |

IUPAC Name |

(2S)-2-benzamido-3-(2-chlorophenyl)propanoic acid |

InChI |

InChI=1S/C16H14ClNO3/c17-13-9-5-4-8-12(13)10-14(16(20)21)18-15(19)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1 |

InChI Key |

XKEDYNYMTZLNSD-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=CC=C2Cl)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

N-Benzoylation of Pre-Synthesized 2-Chloro-L-Phenylalanine

Synthesis of 2-Chloro-L-Phenylalanine

The foundational step involves introducing chlorine at the 2-position of L-phenylalanine’s aromatic ring. While direct electrophilic chlorination of L-phenylalanine is challenging due to the electron-donating nature of the amino and carboxyl groups, directed ortho-metalation offers a viable pathway.

Procedure:

- Amino Group Protection : Temporarily protect the amino group of L-phenylalanine using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine as a base.

- Directed Metalation : Treat the Boc-protected L-phenylalanine with lithium diisopropylamide (LDA) at -78°C to deprotonate the ortho position relative to the side chain.

- Chlorination : Quench the lithiated intermediate with hexachloroethane, yielding Boc-protected 2-chloro-L-phenylalanine.

- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, THF, Et₃N, 0°C, 2h | 92 |

| Chlorination | LDA, Hexachloroethane, -78°C | 65 |

| Deprotection | TFA, CH₂Cl₂, rt, 1h | 88 |

N-Benzoylation of 2-Chloro-L-Phenylalanine

The benzoyl group is introduced via carbodiimide-mediated coupling, as detailed in the synthesis of N-benzoyl amino acids.

Procedure:

- Activation : Dissolve 2-chloro-L-phenylalanine (1 mmol) in dichloromethane (10 mL) with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCl, 1.5 mmol), 4-dimethylaminopyridine (DMAP, 0.1 mmol), and triethylamine (2 mmol).

- Acylation : Add benzoyl chloride (1.2 mmol) dropwise and stir at room temperature for 12h.

- Workup : Extract with saturated NH₄Cl, dry over Na₂SO₄, and purify via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12h |

| Isolated Yield | 85% |

| Purity (HPLC) | >99% |

Chlorination of N-Benzoyl-L-Phenylalanine

Direct Ortho-Chlorination of N-Benzoyl-L-Phenylalanine

The benzoyl group on the amino moiety can act as a directing group for electrophilic substitution. However, traditional electrophilic chlorination (e.g., Cl₂/FeCl₃) predominantly targets the para position due to the meta-directing nature of the benzamide group. To achieve ortho selectivity, a transition metal-catalyzed C–H activation approach is employed.

Procedure:

- Catalytic System : Combine N-benzoyl-L-phenylalanine (1 mmol), palladium(II) acetate (5 mol%), and 2,2′-bipyridine (10 mol%) in acetic acid.

- Chlorination : Introduce N-chlorosuccinimide (1.2 mmol) and heat at 80°C for 8h.

- Purification : Neutralize with NaHCO₃, extract with ethyl acetate, and crystallize from ethanol/water.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Yield | 58% |

| Regioselectivity | 85% ortho, 15% para |

Alternative Route via Chlorinated Phenylacetaldehyde Intermediate

Synthesis of 2-Chlorophenylacetaldehyde

Adapting the method from US3867436A, phenylacetaldehyde derivatives are synthesized with a chlorine substituent.

Procedure:

Amidocarbonylation to 2-Chloro-L-Phenylalanine

Using CA1296356C, 2-chlorophenylacetaldehyde undergoes amidocarbonylation with acetamide and synthesis gas (CO/H₂) under cobalt catalysis.

Procedure:

- Reaction Setup : Combine 2-chlorophenylacetaldehyde (1 mmol), acetamide (1.2 mmol), Co₂(CO)₈ (5 mol%), and triphenylphosphine (10 mol%) in methanol.

- Gas Introduction : Pressurize with CO/H₂ (1:1) to 800 psi and heat at 80°C for 12h.

- Hydrolysis : Reflux the intermediate with 6M HCl to yield 2-chloro-L-phenylalanine.

Key Data :

| Parameter | Value |

|---|---|

| Pressure | 800 psi |

| Yield | 78% |

| Enantiomeric Excess | 94% |

N-Benzoylation

Follow the acylation protocol outlined in Section 1.2 to obtain the final product.

Comparative Analysis of Methods

Efficiency and Scalability

- Route 1 (Chlorination followed by benzoylation) offers high regioselectivity but requires multi-step protection/deprotection, reducing overall yield (65% over three steps).

- Route 2 (Direct C–H chlorination) simplifies the process but suffers from moderate yields (58%) and competing para substitution.

- Route 3 (Amidocarbonylation) provides excellent enantiocontrol (94% ee) and is scalable, as demonstrated in patent literature.

Industrial Applicability

The amidocarbonylation route (Route 3) is favored for large-scale production due to its compatibility with continuous flow systems and high atom economy. In contrast, Routes 1 and 2 are better suited for small-scale syntheses requiring precise regiochemical outcomes.

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine, N-benzoyl-2-chloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

L-Phenylalanine, N-benzoyl-2-chloro- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-benzoyl-2-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in metabolic pathways, influencing the synthesis and degradation of other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between L-Phenylalanine, N-benzoyl-2-chloro- and related compounds:

Mechanistic Insights from Research

- Metabolic Pathway Diversion : Unlike L-phenylalanine, which is metabolized into phenylacetaldehyde via transamination in melon or decarboxylation in tomato , the chloro and benzoyl groups in L-Phenylalanine, N-benzoyl-2-chloro- likely hinder these routes. The steric bulk of the benzoyl group may prevent binding to transaminases, while the electron-withdrawing chloro group could reduce reactivity in decarboxylation .

- Enzyme Inhibition : L-Phenylalanine inhibits manganese peroxidase (MnP) via ammonia-lyase-mediated release of ammonium ions . The chloro substitution in L-Phenylalanine, N-benzoyl-2-chloro- may exacerbate this inhibition by stabilizing negative charges or altering substrate-enzyme interactions.

- Volatile Production: Exogenous L-phenylalanine enhances aromatic volatiles like benzaldehyde and phenethyl alcohol in melon . The modified derivative may either suppress volatile synthesis (due to pathway blockage) or yield chlorinated aromatic compounds, depending on degradation routes.

Q & A

Basic: What are the optimized synthetic routes for preparing N-benzoyl-2-chloro-L-phenylalanine with high enantiomeric purity?

Methodological Answer:

The synthesis can be adapted from protocols for similar derivatives. For example:

- Step 1: Start with L-phenylalanine and protect the amino group using benzoyl chloride under anhydrous conditions (e.g., dichloromethane) with a base like triethylamine to drive the reaction .

- Step 2: Introduce the chloro substituent at the 2-position via electrophilic aromatic substitution using a chlorinating agent (e.g., Cl₂/FeCl₃) under controlled temperature (0–5°C) to minimize side reactions .

- Step 3: Purify intermediates using recrystallization (e.g., tert-butyl alcohol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Validation: Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® IA column, isocratic elution with hexane:isopropanol) .

Basic: Which analytical techniques are most reliable for characterizing N-benzoyl-2-chloro-L-phenylalanine?

Methodological Answer:

- HPLC-MS: Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (60:40). Monitor at 254 nm for benzoyl absorption and confirm mass via ESI-MS (expected [M+H]⁺ ~ 336.7) .

- NMR: Assign peaks using ¹H-NMR (DMSO-d₆): δ 7.2–7.5 (aromatic protons), δ 4.3 (α-H of phenylalanine), δ 3.1–3.3 (β-H₂). ¹³C-NMR should confirm benzoyl carbonyl (~167 ppm) and chloro-substituted aromatic carbons .

- X-ray Crystallography: For absolute stereochemistry, co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) .

Advanced: How can enantiomeric resolution challenges be addressed for this compound in bioactivity studies?

Methodological Answer:

- Chiral Stationary Phases (CSP): Employ HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers. Optimize mobile phase pH (e.g., 4.5–6.0) to enhance resolution .

- Enzymatic Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer in racemic mixtures .

- Molecularly Imprinted Polymers (MIPs): Design MIPs templated for the L-enantiomer using acrylamide-based monomers and evaluate binding affinity via electrochemical sensors .

Advanced: What mechanistic insights explain the biological activity of N-benzoyl-2-chloro-L-phenylalanine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR): Test analogs in vitro to isolate contributions of the benzoyl (hydrophobic interactions) and chloro (electron-withdrawing effects) groups. For example:

- Metabolic Stability: Incubate with liver microsomes to assess cytochrome P450-mediated degradation. Monitor via LC-MS/MS .

Advanced: How should researchers resolve contradictions in reported synthetic yields or reaction conditions?

Methodological Answer:

- Variable Analysis: Systematically test parameters affecting yields:

- Design of Experiments (DoE): Use factorial designs to identify critical factors (e.g., solvent polarity, reaction time) and optimize conditions .

- Reproducibility Checks: Replicate literature protocols with strict anhydrous/pH control and compare NMR spectra to published data .

Basic: What safety protocols are essential for handling N-benzoyl-2-chloro-L-phenylalanine?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage: Keep in airtight containers at –20°C, away from oxidizers and moisture. Label with GHS hazard codes (e.g., H315 for skin irritation) .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can electrochemical sensors be tailored for detecting this compound in biological matrices?

Methodological Answer:

- Sensor Design: Modify carbon nanosphere electrodes with molecularly imprinted polymers (MIPs) templated for N-benzoyl-2-chloro-L-phenylalanine. Optimize polymerization time (e.g., 12–24 hr) and monomer-to-template ratios (4:1) .

- Detection Parameters: Use differential pulse voltammetry (DPV) in PBS (pH 7.4) with a scan rate of 50 mV/s. Calibrate against standards (1–100 µM) .

- Selectivity Testing: Assess interference from structurally similar compounds (e.g., D-phenylalanine) by spiking into serum samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.